5-Fluoromethylornithine

Enzyme Selectivity Target Specificity CNS Research

5-Fluoromethylornithine (5-FMOrn) is the only inhibitor exclusively specific for ornithine aminotransferase (OAT). Unlike gabaculine or canaline, it forms a covalent adduct with the PLP cofactor in a unique 'compressed' binding conformation incompatible with GABA-AT, eliminating confounding off-target effects. This orthogonal tool, paired with DFMO, enables precise dissection of ornithine flux between polyamine biosynthesis and catabolism. Essential for CNS hyperammonemia models and structure-based drug design. Procure with confidence to ensure experimental reproducibility.

Molecular Formula C6H13FN2O2
Molecular Weight 164.18 g/mol
CAS No. 116292-10-5
Cat. No. B039485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoromethylornithine
CAS116292-10-5
Synonyms5-fluoromethylornithine
Molecular FormulaC6H13FN2O2
Molecular Weight164.18 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)C(CF)N
InChIInChI=1S/C6H13FN2O2/c7-3-4(8)1-2-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11)
InChIKeyPRNUWRQQLDXHRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoromethylornithine (CAS 116292-10-5): OAT-Specific Suicide Inhibitor for Metabolic Research


5-Fluoromethylornithine (5-FMOrn) is an ornithine derivative and an enzyme-activated irreversible inhibitor of L-ornithine:2-oxoacid aminotransferase (OAT), also known as ornithine aminotransferase [1]. The compound functions as a suicide inhibitor, forming a covalent adduct with the pyridoxal 5′-phosphate (PLP) cofactor within the OAT active site, leading to permanent enzyme inactivation [2]. Among its four stereoisomers, only the (2S,5S)-enantiomer demonstrates inhibitory activity [3]. Its high target specificity has established it as the primary chemical probe for dissecting the physiological and pathological roles of OAT in amino acid metabolism [4].

5-Fluoromethylornithine: Why Generic OAT Inhibitors Cannot Substitute for This Gold-Standard Chemical Probe


Ornithine aminotransferase (OAT) shares significant structural homology with GABA aminotransferase (GABA-AT), making it exceptionally difficult to selectively target one enzyme over the other [1]. Widely used OAT inhibitors such as gabaculine, 4-amino-5-hexynoic acid, and L-canaline exhibit substantial off-target activity against GABA-AT or demonstrate poor in vivo efficacy, severely limiting their utility as selective probes [2]. In contrast, 5-fluoromethylornithine remains the only inhibitor exclusively specific for OAT, as documented by crystallographic studies that reveal a unique 'compressed' binding conformation incompatible with the GABA-AT active site [3]. This exclusive selectivity eliminates confounding cross-inhibition of GABA-AT, which would otherwise obscure experimental interpretation in neurological and metabolic studies. The quantitative evidence below establishes why generic substitution with less selective OAT inhibitors fundamentally compromises data integrity and experimental reproducibility.

5-Fluoromethylornithine: Quantitative Differentiation Data vs. DFMO, L-Canaline, and GABA-AT Inhibitors


Exclusive OAT Selectivity: No Detectable Inhibition of GABA-AT vs. Gabaculine's Dual-Target Activity

Crystal structure analysis reveals that 5-FMOrn binds exclusively to OAT with no detectable activity against GABA-AT, whereas gabaculine and 4-amino-5-hexynoic acid inactivate both enzymes with comparable potency [1]. The selectivity arises from a unique 'compressed' binding conformation that fits precisely into the OAT active site but is sterically excluded from GABA-AT due to Phe351 occupying a larger volume than the corresponding Gly320 in OAT [2].

Enzyme Selectivity Target Specificity CNS Research Metabolic Pathway Dissection

In Vivo Efficacy: 90% OAT Inactivation at 10 mg/kg vs. L-Canaline's Incomplete Effect at 50× Higher Dose

In a direct head-to-head comparison, intraperitoneal administration of 10 mg/kg 5-FMOrn to mice achieved 90% OAT inactivation in brain and liver sustained for 24 hours [1]. In contrast, DL-canaline administered at 500 mg/kg—a 50-fold higher dose—produced only transient 65-70% inhibition with slower and lower maximum tissue ornithine accumulation [1].

In Vivo Pharmacology Enzyme Inactivation Tissue Ornithine Elevation CNS Research

Superior In Vivo Target Engagement vs. DFMO: OAT Pathway Dissection Without Polyamine Synthesis Interference

DFMO (α-difluoromethylornithine) is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme of polyamine biosynthesis [1]. When studying ornithine metabolism, DFMO blocks polyamine production while 5-FMOrn blocks ornithine catabolism via OAT. In human retinal pigment epithelial cells rendered OAT-deficient with 5-FMOrn, DFMO reversed the increase in CAT-1 mRNA expression induced by elevated ornithine, demonstrating that the two inhibitors target orthogonal arms of ornithine metabolism [2].

Polyamine Metabolism Ornithine Flux Analysis Cancer Research ODC/OAT Discrimination

Atomic-Level Binding Mode Validation: Covalent PLP Adduct Confirmed at 1.95 Å Resolution

X-ray crystallography of the human OAT-5-FMOrn complex solved at 1.95 Å resolution confirms covalent adduct formation with the PLP cofactor via a suicide reaction [1]. Key binding interactions include a strong salt bridge between Arg180 and the α-carboxylate, and a short hydrogen bond between Tyr55 and the α-amino group [1]. Only the (2S,5S)-enantiomer binds productively, providing a structural basis for stereochemical purity requirements [2].

Structural Biology Mechanism of Action Suicide Inhibitor Rational Drug Design

In Vivo Target Engagement Persistence: Sustained Tissue Ornithine Elevation Without Toxicity

Single doses >10 mg/kg 5-FMOrn inactivate OAT to a residual 10-20% activity that is resistant to further inactivation by repeated dosing [1]. Tissue ornithine concentrations are dramatically elevated while other amino acids remain unaffected [1]. In a thioacetamide-induced liver injury model, treatment with 20 mg/kg 5-FMOrn prevented death in 60% of mice and significantly ameliorated pathological symptoms including liver hemorrhage and plasma enzyme elevation [2].

In Vivo Efficacy Sustained Target Engagement Safety Profile Hyperammonemia

5-Fluoromethylornithine: Optimal Procurement Scenarios Based on Verified Differential Performance


Dissecting Ornithine Metabolic Flux in Polyamine Research

When investigating the bifurcation of ornithine metabolism into polyamine biosynthesis (via ODC) versus catabolism (via OAT), 5-FMOrn is the required OAT-specific inhibitor [1]. DFMO inhibits ODC but leaves OAT unaffected, while 5-FMOrn selectively blocks OAT without perturbing ODC activity [1]. This orthogonal pair enables precise determination of ornithine flux distribution between competing pathways in cancer metabolism and tissue regeneration studies. Using a non-selective inhibitor like gabaculine would confound results by simultaneously affecting GABA-AT, while canaline's poor in vivo efficacy (only 65-70% transient inhibition at 500 mg/kg) would yield incomplete and inconsistent OAT blockade [2].

CNS Studies of Ammonia Detoxification and Hepatic Encephalopathy

In models of acute hyperammonemia, 5-FMOrn administration prevents the accumulation of lethal ammonia concentrations in brain and ameliorates pathological consequences [1]. The compound's exclusive OAT selectivity is essential in CNS research because OAT and GABA-AT share substantial active-site homology, and off-target GABA-AT inhibition by less selective inhibitors would directly alter neurotransmitter GABA levels—a critical confounding variable in neurobehavioral studies [2]. The documented 90% brain OAT inactivation at 10 mg/kg provides a robust experimental window for studying elevated tissue ornithine effects on CNS function [3].

Structural Biology and Rational Inhibitor Design Campaigns

The high-resolution (1.95 Å) crystal structure of the human OAT-5-FMOrn complex provides atomic-level detail of the covalent PLP adduct and specific binding interactions involving Arg180 and Tyr55 [1]. This structural template serves as a foundation for structure-based drug design of next-generation OAT inhibitors for oncology applications [2]. Procurement of 5-FMOrn for co-crystallization or as a reference standard ensures that new chemical entities can be benchmarked against the only inhibitor exclusively specific for OAT known to date [3].

Studies Requiring Discernment Between OAT and GABA-AT in Neurological Disease Models

Due to the close evolutionary and structural relationship between OAT and GABA-AT, many OAT inhibitors including gabaculine and 4-amino-5-hexynoic acid exhibit dual inhibitory activity [1]. In neurological disease models where GABAergic signaling is a primary endpoint or confounding variable, the exclusive OAT selectivity of 5-FMOrn is non-negotiable [1]. The compound's unique 'compressed' binding conformation, enabled by the Gly320 residue in OAT (versus bulkier Phe351 in GABA-AT), provides a structural explanation for its unparalleled selectivity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoromethylornithine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.